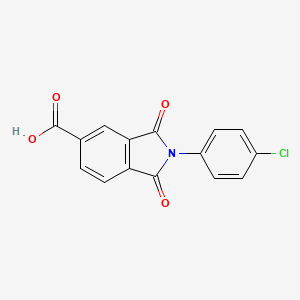

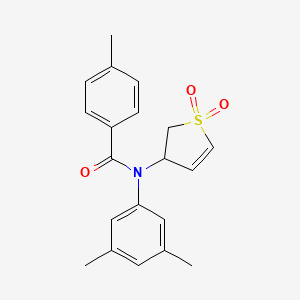

2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a synthetic compound with a wide range of applications. It is used in the synthesis of various organic compounds and is also used as a reagent in various scientific research applications. This compound has a unique structure, making it an ideal choice for many research projects.

Wissenschaftliche Forschungsanwendungen

Heparanase Inhibition and Anti-Angiogenic Effects

A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, including derivatives similar to the compound , are known as inhibitors of the enzyme heparanase. These compounds demonstrate potent inhibitory activity and exhibit a high degree of selectivity. They also show anti-angiogenic effects, suggesting their potential in designing novel therapeutic agents (Courtney et al., 2004).

Synthesis and Chemical Reactions

The compound is involved in various synthetic processes and chemical reactions. For instance, its derivatives are used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing its versatility in organic synthesis (Melo et al., 2004). Additionally, reactions involving similar compounds lead to the formation of biindolyl derivatives, indicative of its role in complex organic compound synthesis (Kobayashi et al., 2009).

Coordination Polymers and Molecular Structures

The compound is also relevant in the synthesis and characterization of coordination polymers and complex molecular structures. For instance, organotin carboxylates based on amide carboxylic acids utilize similar compounds to form diverse molecular architectures, which are significant in materials science and chemistry (Xiao et al., 2013).

Non-Covalent/Aromatic Interactions in Chemical Systems

Research has also focused on understanding weak interactions in chemical systems involving compounds like 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These studies are vital for grasping the stability and flexibility of biological and chemical systems, contributing to drug design concepts and material science (Tewari et al., 2009).

Antagonists in Integrin and Other Therapeutic Applications

Derivatives of this compound have been synthesized as integrin antagonists, highlighting its potential application in therapeutic contexts (Deng et al., 2003). Additionally, the synthesis and characterization of a novel 2-D metal-organic coordination polymer involving in situ ligand synthesis demonstrate its application in novel material development (Liu et al., 2004).

Optical Nonlinearity Studies

Studies on compounds such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include similar structures, show potential in applications like optical limiting, indicative of its role in materials science and optics (Chandrakantha et al., 2013).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHFPPONXAFBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)

![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)

![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)